N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
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Overview
Description
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: Introducing the glycinamide moiety through a nucleophilic substitution reaction.
Alkylation: Alkylating the intermediate with 2-chlorobenzyl chloride.
Final coupling: Coupling the resulting intermediate with 2-methylpropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially break down the sulfonyl group.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(2-methylpropyl)glycinamide
- N~2~-(2-chlorobenzyl)-N~2~-(4-methylphenylsulfonyl)-N-(2-methylpropyl)glycinamide
Uniqueness
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is unique due to the presence of both 2-chlorobenzyl and 4-chlorophenylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-5-3-4-6-18(15)21)27(25,26)17-9-7-16(20)8-10-17/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGLQFUMNGJVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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